1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate
CAS No.: 1461714-42-0
Cat. No.: VC2966523
Molecular Formula: C14H17FO4
Molecular Weight: 268.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461714-42-0 |
|---|---|
| Molecular Formula | C14H17FO4 |
| Molecular Weight | 268.28 g/mol |
| IUPAC Name | diethyl 2-(2-fluorophenyl)-2-methylpropanedioate |
| Standard InChI | InChI=1S/C14H17FO4/c1-4-18-12(16)14(3,13(17)19-5-2)10-8-6-7-9-11(10)15/h6-9H,4-5H2,1-3H3 |
| Standard InChI Key | VYHCCMAXTNDVNY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC |
Introduction
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is a chemical compound with a molecular formula of C14H17FO4 and a molecular weight of 268.28 g/mol . It is a derivative of propanedioic acid, specifically modified with a 2-fluorophenyl group and methyl substitution. This compound is of interest in organic chemistry due to its potential applications in synthesis and pharmaceutical research.
Spectroscopic and Computational Data
-
InChI: InChI=1S/C14H17FO4/c1-4-18-12(16)14(3,13(17)19-5-2)10-8-6-7-9-11(10)15/h6-9H,4-5H2,1-3H3
-
InChIKey: VYHCCMAXTNDVNY-UHFFFAOYSA-N
-
SMILES: CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC
Synthesis Methods
The synthesis of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate typically involves the reaction of appropriate malonic acid derivatives with fluorophenylmethyl halides or similar precursors. This process often requires careful control of reaction conditions to achieve high yields and purity.
Potential Applications
-
Pharmaceutical Research: The compound's structural features make it a candidate for further modification into pharmaceutical agents, particularly those targeting specific biological pathways.
-
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including those with potential biological activity.
Hazard Classification
While specific safety data for this compound may be limited, similar compounds often exhibit hazards such as skin and eye irritation and potential toxicity upon ingestion. Handling should be done with appropriate protective equipment and in well-ventilated areas.
Storage Recommendations
Storage should be at room temperature, away from incompatible substances and sources of ignition.
Current Research
Research on this compound is ongoing, with a focus on its synthetic pathways and potential applications in medicinal chemistry. Its fluorinated phenyl group provides a site for further chemical modification, which could enhance its biological activity.
Future Directions
Future studies may explore the compound's pharmacokinetic properties and its potential as a lead compound for drug development. Additionally, its use in materials science or as a precursor for other valuable chemicals could be investigated.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume